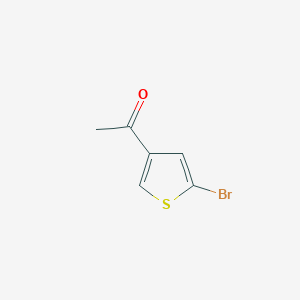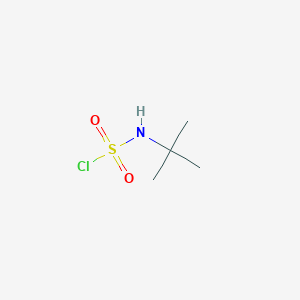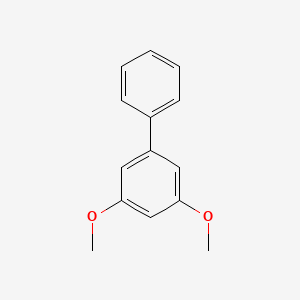
3,5-Dimethoxybiphenyl
Übersicht
Beschreibung
3,5-Dimethoxybiphenyl is an organic compound with the molecular formula C14H14O2 . It is also known as 3,3’-Bianisole . The compound has a molecular weight of 214.26 .
Molecular Structure Analysis
The molecular structure of this compound consists of two benzene rings linked together with methoxy groups attached to the 3rd and 5th carbon atoms on both rings . The compound has a linear formula of CH3OC6H4C6H4OCH3 .Physical And Chemical Properties Analysis
This compound is a solid compound with a boiling point of 328 °C and a melting point of 44-45 °C . Its SMILES string representation is COc1cccc(c1)-c2cccc(OC)c2 .Wissenschaftliche Forschungsanwendungen
1. Structural Analysis and Crystallography
- Structural Characteristics: 3,5-Dichloro-3',4'-dimethoxybiphenyl, a derivative of 3,5-Dimethoxybiphenyl, demonstrates significant π-π stacking interactions and dihedral angles indicating its stable molecular structure. This can provide insights into the molecular design of similar compounds (Dhakal et al., 2019).
- Crystal Structure Analysis: The crystal structure of 3,3′-dimethoxybiphenyl has been determined, revealing details about hydrogen interactions in biphenyl derivatives, useful in the study of molecular interactions (Rajnikant et al., 2004).
2. Organic Synthesis
- Palladium-Catalyzed Functionalization: Utilizing 3,5-Dimethylpyrazole, related to this compound, in palladium-catalyzed ortho-sp2 C-H arylation, demonstrates its potential in the synthesis of unsymmetrically substituted anilines, a crucial aspect in organic synthesis (Kwak et al., 2018).
3. Material Science
- Electropolymerization Studies: The synthesis and structural analysis of 3,4-dimethoxytellurophene, a compound similar to this compound, reveals insights into electropolymerization processes, which are pivotal in material science for creating innovative materials (Patra et al., 2009).
- Electrochromic Materials: Research into donor-acceptor polymeric electrochromic materials, incorporating thiophene derivatives similar to this compound, informs the development of advanced materials for NIR electrochromic devices (Zhao et al., 2014).
4. Bioactive Compounds
- Antarctic Lichen Research: The isolation of bioactive terphenyls, including compounds structurally related to this compound, from Antarctic lichen, demonstrates its potential in discovering new bioactive substances (Phi et al., 2022).
Zukünftige Richtungen
While specific future directions for 3,5-Dimethoxybiphenyl are not available, research on similar compounds suggests potential applications in various fields. For instance, lignin, vanillin (4-hydroxy-3-methoxybenzaldehyde), and divanillin (6,6’-dihydroxy-5,5’-dimethoxybiphenyl-3,3’-dicarbaldehyde)-based resins have attracted attention due to their low cost, environmental benefits, good thermal stability, excellent mechanical properties, and suitability for high-performance natural fiber composite applications .
Eigenschaften
IUPAC Name |
1,3-dimethoxy-5-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-15-13-8-12(9-14(10-13)16-2)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWCDYBZNSNECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466895 | |
| Record name | 3,5-dimethoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64326-17-6 | |
| Record name | 3,5-dimethoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 3,5-Dimethoxybiphenyl?
A1: [] Suzuki and Stille cross-coupling reactions are effective methods for synthesizing this compound. This involves using either a 3,5-dimethoxyphenyl boronic acid or a 1-trimethyltin-3,5-dimethoxybenzene derivative, which undergoes a cross-coupling reaction with a suitable aryl halide. This approach allows for the introduction of various substituents onto the biphenyl scaffold, expanding the possibilities for further derivatization and exploration of structure-activity relationships. For example, 5-allyl-1,3-dimethoxybenzene can be synthesized via this method and then demethylated to yield the corresponding resorcinol derivative. You can find more details about this synthesis in the paper titled "Synthesis of 5‐Substituted Resorcinol Derivatives via Cross‐Coupling Reactions". []
Q2: Where has this compound been found in nature?
A2: [, ] this compound has been identified in the wood of the willow tree species Salix caprea L. [] It has also been isolated from the mangrove endophytic fungus Penicillium sp. ZH16. [] The presence of this compound in such diverse organisms suggests a potential role in their biological processes, though further research is needed to elucidate its specific functions.
Q3: Are there any analytical techniques commonly used for identifying and quantifying this compound?
A4: [, ] Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for structural characterization. Additionally, chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV or MS, are valuable for separating, identifying, and quantifying this compound within complex mixtures. For instance, researchers used these techniques to isolate and identify this compound in both the Salix caprea L. wood and the Penicillium sp. ZH16 fungus. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





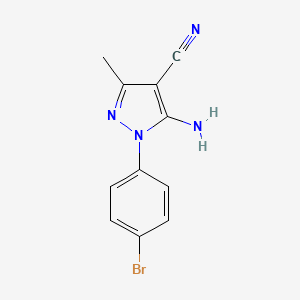


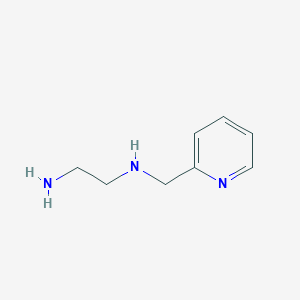

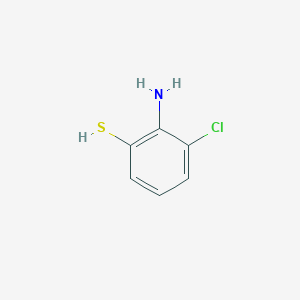
![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1280597.png)

